N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Description
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O4S and its molecular weight is 458.58. The purity is usually 95%.
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Scientific Research Applications
Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) was shown to be an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, producing a variety of internal alkynes efficiently (Chen et al., 2023).
Antiproliferative Activity of Piperazin-1-yl-ethyl-pyrido Derivatives
New 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and displayed antiproliferative effects against various human cancer cell lines, with some compounds showing promising potential as anticancer agents (Mallesha et al., 2012).
Synthesis and Structural Analysis of Sulfonyl-piperidin-4-yl Derivatives
A compound with the sulfonyl-piperidin-4-yl group was synthesized, and its structure was characterized through spectroscopic techniques and X-ray diffraction studies. The analysis revealed specific conformations and geometries around certain atoms (Naveen et al., 2015).
Drug Candidate Synthesis for Alzheimer’s Disease
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease, with the compounds showing enzyme inhibition activity against acetylcholinesterase and hemolytic activity (Rehman et al., 2018).
α1-adrenoceptor Antagonists with Uro-selective Activity
A series of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines were synthesized, demonstrating high affinity for α1-adrenoceptor and selectivity over α2-receptor subtype. Compounds showed promising results as α1-adrenoceptor antagonists with potential uro-selective activity (Rak et al., 2016).
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-17-6-7-18(2)21(15-17)32(30,31)27-14-4-3-5-20(27)10-13-25-22(28)23(29)26-16-19-8-11-24-12-9-19/h6-9,11-12,15,20H,3-5,10,13-14,16H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDVNSQQACBFMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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